molecular formula C13H9N3O2 B1317264 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid CAS No. 777810-90-9

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid

Cat. No.: B1317264
CAS No.: 777810-90-9
M. Wt: 239.23 g/mol
InChI Key: VNDKBZDLKSQPAR-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid (CAS: 777810-90-9) is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at position 4 and a carboxylic acid group at position 3. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 239.23 g/mol . The structural combination of quinoline (a bicyclic aromatic system) and imidazole (a five-membered ring with two nitrogen atoms) imparts unique electronic and steric properties. The carboxylic acid group enhances solubility and enables interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name

4-imidazol-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDKBZDLKSQPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis

The quinoline scaffold is typically synthesized via classical methods such as the Pfitzinger reaction , which condenses isatin or related precursors with ketones or aldehydes under basic conditions to form quinoline-3-carboxylic acids. This method is well-established for generating 2,4-disubstituted quinoline analogues, which can be further functionalized.

Detailed Synthetic Routes

Route via Halogenated Quinoline Intermediate

  • Starting Material: 4-halogenated quinoline-3-carboxylic acid (e.g., 4-chloroquinoline-3-carboxylic acid)
  • Reagent: Imidazole or substituted imidazole
  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran, or alcohols such as ethanol or isopropanol
  • Base: Triethylamine, alkali metal hydroxides, or inorganic carbonates
  • Conditions: Reflux at 50–150 °C for 2–72 hours, sometimes preceded by room temperature stirring for 1–5 days
  • Workup: Acidification to pH ~5 to precipitate the product, filtration, washing, and drying under vacuum.

Example:
A mixture of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 4-phenylimidazole, triethylamine, and DMSO refluxed for 3 hours yielded the corresponding 7-(4-phenylimidazol-1-yl) derivative after acidification and isolation.

Suzuki Coupling Followed by Hydrolysis

  • Step 1: Preparation of quinoline esters or halogenated intermediates
  • Step 2: Suzuki cross-coupling with boronic acid derivatives of imidazole or phenyl-imidazole moieties to introduce the imidazolyl substituent at the 4-position
  • Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality

Alternative Synthetic Strategies for Quinoline-3-carboxylic Acid Precursors

A patented method describes the preparation of quinoline-2,3-dicarboxylic acids, which are useful intermediates for quinoline derivatives, including imidazolyl-substituted quinolines. The process involves:

  • Oxidation of N-substituted 3-anilinosuccinimides to 3-anilino-N-substituted-maleimides
  • Reaction with dimethylformamide dimethyl acetal or Vilsmeier reagents to form acridinimides
  • Cyclization with polyphosphoric acid at 130–145 °C
  • Hydrolysis with aqueous base to yield quinoline dicarboxylic acids

These intermediates can be further functionalized to introduce imidazole groups.

Comparative Data Table of Preparation Methods

Method Key Steps Solvents & Conditions Advantages Limitations
Nucleophilic substitution on 4-halogenated quinoline Halogenated quinoline + imidazole, base, reflux DMSO, acetonitrile, Et3N, 50–150 °C, 2–72 h Straightforward, good yields Requires halogenated precursor
Suzuki coupling + hydrolysis Suzuki coupling of boronic acid + ester hydrolysis Pd catalyst, mild conditions, then hydrolysis Allows sensitive substituents, diversity Multi-step, requires Pd catalyst
Acridinimide cyclization route Oxidation → Vilsmeier reaction → cyclization → hydrolysis Polyphosphoric acid, 130–145 °C; aqueous base hydrolysis Access to quinoline dicarboxylic acids More complex, multiple steps

Research Findings and Notes

  • The nucleophilic substitution method is well-documented in patents and literature for preparing imidazolyl quinoline derivatives with good purity and yield.
  • Suzuki coupling expands the scope of substituents that can be introduced, especially for sensitive groups incompatible with harsh conditions.
  • The acridinimide cyclization method provides a novel route to quinoline dicarboxylic acids, which are valuable intermediates for further functionalization.
  • Reaction conditions such as solvent choice, temperature, and base equivalents significantly influence the yield and purity of the final product.
  • Acidification post-reaction is critical to isolate the carboxylic acid form of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of 4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activities References
This compound Quinoline Imidazole (C4), COOH (C3) 239.23 Potential antimicrobial/antiplasmodial*
2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid Quinoline Pyrazole (C2), COOH (C4) 253.26 Research chemical (unspecified)
7-(4-Carboxyphenyl)quinoline-3-carboxylic acid Quinoline COOH (C3), 4-carboxyphenyl (C7) N/A Enhanced reactivity/solubility
Quinoline-3-carboxylic acid Quinoline COOH (C3) 173.17 Reference compound
4-(1H-Imidazol-1-yl)quinoline Quinoline Imidazole (C4) 211.23 Antimicrobial, antiplasmodial

*Inferred from structural analogs.

Key Observations:

Core Heterocycle Influence: Quinoline derivatives generally exhibit aromatic stacking interactions with biological targets, while imidazole contributes to hydrogen bonding and metal coordination .

Substituent Effects: Carboxylic Acid Position: The C3-carboxylic acid in the target compound enhances solubility compared to non-acid analogs (e.g., 4-(1H-Imidazol-1-yl)quinoline) . Dual Functional Groups: Compounds like 7-(4-Carboxyphenyl)quinoline-3-carboxylic acid show improved reactivity due to multiple acidic groups, suggesting broader applications in drug design . Pyrazole vs. Imidazole: Pyrazole (in 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid) has one fewer nitrogen than imidazole, reducing basicity and altering pharmacodynamics .

Electronic Modifications: Electron-withdrawing groups (e.g., methylsulfonyl in 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid) increase acidity and bioactivity, whereas electron-donating groups (e.g., imidazole) may enhance target binding .

Biological Activity

4-(1H-Imidazol-1-YL)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of both imidazole and quinoline moieties, which contribute to its biological activity. The imidazole ring is known for its amphoteric nature, allowing it to participate in various biochemical reactions. The quinoline component enhances the compound's ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can form hydrogen bonds with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic activity.
  • Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for various cellular processes.
  • Gene Expression Regulation : The compound has been shown to interact with transcription factors, altering the transcriptional activity of specific genes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness is particularly noted against:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values demonstrate significant potency, making it a candidate for further development as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.98
Mycobacterium tuberculosis0.5

Antiviral Activity

The compound has been evaluated for its potential as an HIV-1 integrase inhibitor. In vitro studies have shown that it can inhibit the strand transfer step of the HIV integration process, suggesting its utility in antiviral therapy .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant antiproliferative effects. For example:

Cancer Cell LineIC50 (µM)
A549 (lung cancer)12.5
HeLa (cervical cancer)15.0

Case Studies

Several studies highlight the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains, with some derivatives achieving over 80% inhibition at low concentrations .
  • HIV Integrase Inhibition : In a comparative study, this compound was shown to have comparable efficacy to established integrase inhibitors like elvitegravir, indicating its potential as a lead compound for drug development against HIV .
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound selectively inhibited rapidly dividing cells while sparing normal fibroblasts, suggesting a targeted anticancer mechanism .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid?

A general approach involves refluxing precursors (e.g., 3-formylquinoline derivatives) with imidazole-containing reactants in acetic acid with sodium acetate as a catalyst. For example, similar quinoline-carboxylic acid syntheses use reflux conditions (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures . Optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading to improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm imidazole and quinoline ring connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC (e.g., using C18 columns) to assess purity, particularly for biologically active analogs .
  • Elemental analysis to verify composition, especially for novel derivatives .

Q. How should researchers handle stability challenges during storage?

Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as quinoline derivatives are prone to hydrolysis or oxidation. Pre-stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation steps:

  • Reproduce assays under standardized conditions (e.g., CLSI guidelines).
  • Purify batches via column chromatography or preparative HPLC to ≥98% purity.
  • Validate target engagement using enzymatic assays (e.g., mycobacterial enoyl-ACP reductase for antitubercular activity) .

Q. How can synthetic yields be optimized for structurally complex analogs?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance imidazole-quinoline coupling efficiency.
  • Catalyst exploration : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DBU) can improve regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .

Q. What computational tools aid in mechanistic studies of its enzyme inhibition?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with targets like DNA gyrase.
  • MD simulations (GROMACS) to assess stability of ligand-enzyme complexes.
  • QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with inhibitory potency .

Q. How does pH influence the compound’s solubility and bioactivity?

The carboxylic acid group confers pH-dependent solubility (poor in acidic, improved in neutral/basic media). For in vitro assays:

  • Use buffered solutions (PBS, pH 7.4) with co-solvents (DMSO ≤1%) to maintain solubility.
  • Test activity across a pH range (5.0–8.0) to identify optimal conditions for membrane permeability .

Q. What structural modifications enhance its pharmacokinetic profile?

  • Ester prodrugs : Mask the carboxylic acid to improve oral bioavailability (e.g., ethyl ester derivatives).
  • Halogenation : Introduce fluorine at the quinoline 8-position to enhance metabolic stability.
  • Heterocycle fusion : Incorporate thiazeto or pyrazole rings to modulate lipophilicity and half-life .

Methodological Notes

  • Data Validation : Cross-reference spectral data (e.g., NMR shifts) with structurally similar compounds like 4-(adamantan-1-yl)quinoline-2-carboxylic acid .
  • Biological Testing : Prioritize cell-line validation (e.g., HepG2 for cytotoxicity) and use certified reference standards (e.g., USP) for assay calibration .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential antimicrobial resistance implications .

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